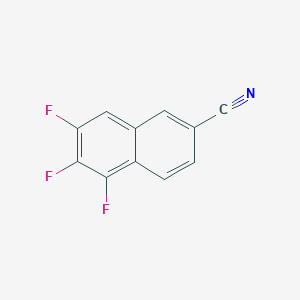
5,6,7-Trifluoronaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trifluoronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C₁₁H₄F₃N and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the naphthalene ring and a nitrile group at the second position. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of naphthalene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide .
Industrial Production Methods: In an industrial setting, the production of 5,6,7-Trifluoronaphthalene-2-carbonitrile may involve large-scale fluorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7-Trifluoronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or like are typical reducing agents.
Substitution: Nucleophiles such as amines , thiols , or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: 5,6,7-Trifluoronaphthalene-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for the exploration of fluorinated analogs of biologically active molecules, which can exhibit improved pharmacokinetic properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its fluorinated nature imparts desirable properties such as thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile , participating in reactions with nucleophiles. The fluorine atoms enhance the compound’s electrophilicity and lipophilicity , affecting its reactivity and interaction with biological molecules . These properties make it a valuable tool in the design of enzyme inhibitors and receptor modulators .
Comparaison Avec Des Composés Similaires
- 5,6,7-Trifluoronaphthalene-1-carbonitrile
- 5,6,7-Trifluoronaphthalene-3-carbonitrile
- 5,6,7-Trifluoronaphthalene-4-carbonitrile
Comparison: Compared to its analogs, 5,6,7-Trifluoronaphthalene-2-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and biological activity . The specific placement of the nitrile group at the second position can result in different steric and electronic effects , making it distinct in terms of its synthetic utility and application potential .
Propriétés
Numéro CAS |
874817-33-1 |
|---|---|
Formule moléculaire |
C11H4F3N |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
5,6,7-trifluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H4F3N/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-4H |
Clé InChI |
XYIHEFLVUNNGHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2C=C1C#N)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















